3-Chloro-4-methoxysalicylaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYOHTMEPVOOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Methoxysalicylaldehyde and Its Precursors
General Synthetic Strategies for Substituted Salicylaldehydes
The preparation of substituted salicylaldehydes can be achieved through several established formylation reactions, along with methods for the selective introduction of other substituents like methyl and chloro groups.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols. jk-sci.comorganic-chemistry.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3), to generate the electrophilic Vilsmeier reagent in situ. jk-sci.com This reagent then attacks the activated aromatic ring, leading to the formation of an aryl iminium intermediate, which upon hydrolysis yields the desired aromatic aldehyde. jk-sci.com
The synthesis of specific methoxy-substituted salicylaldehydes often involves the selective methylation of dihydroxy precursors. For instance, the methylation of catechol and its derivatives is a key step in the synthesis of various compounds. epfl.chnih.gov Pharmacogenetic studies have highlighted the importance of methyltransferase enzymes, such as catechol O-methyltransferase, in the biotransformation of catechols, underscoring the significance of methylation pathways. nih.gov
In a laboratory setting, selective methylation can be achieved using various reagents and conditions. For example, the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde involved a sequence of reactions including aromatization and methylation. whiterose.ac.uk A one-pot reaction heating a dione (B5365651) with iodine in methanol (B129727) was developed for the efficient aromatization and subsequent methylation to form a dimethoxybenzene derivative. whiterose.ac.uk Further functionalization, including formylation and selective demethylation, can then be carried out to yield the desired hydroxy-methoxybenzaldehyde. whiterose.ac.uk
Targeted Synthesis of 3-Chloro-4-methoxysalicylaldehyde (B2965673)
The specific synthesis of this compound can be approached through various pathways, often starting from readily available precursors like resorcinol (B1680541) or other substituted phenols.
Resorcinol (1,3-dihydroxybenzene) is a common starting material for the synthesis of various substituted salicylaldehydes. One approach involves the acylation of resorcinol, for example, using acetic acid and a catalyst like zinc dichloride, to produce dihydroxyacetophenone derivatives. jmchemsci.com Subsequent reactions can then be performed to introduce other functional groups.
The Reimer–Tiemann reaction of resorcinol can be used to introduce a formyl group, leading to the formation of 2,4-dihydroxybenzaldehyde. researchgate.net The regioselectivity of this reaction can be influenced by the presence of catalysts such as β-cyclodextrin, which can facilitate the attack of the formylating agent at the ortho position to one of the hydroxyl groups. researchgate.net Subsequent chlorination and selective methylation would then be required to arrive at the target molecule.
A synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) started from an acyclic precursor, which was cyclized and aromatized to form a resorcinol derivative (1,3-dimethoxybenzene). whiterose.ac.uk This highlights a potential route starting from a resorcinol-type structure.
The introduction of chloro and methoxy (B1213986) groups onto a salicylaldehyde (B1680747) scaffold is a key aspect of the synthesis of this compound. Chlorination of an existing salicylaldehyde or a precursor can be achieved using various chlorinating agents. For instance, the synthesis of 5-(chloromethyl)salicylaldehyde involves the chloromethylation of a hydroxybenzaldehyde. lp.edu.ua
Methoxylation is often carried out by reacting a hydroxyl group with a methylating agent. In one example, the synthesis of 3-chloro-4-(octyloxy)benzaldehyde was achieved by reacting 3-chloro-4-hydroxybenzaldehyde (B1581250) with 1-bromooctane (B94149) in the presence of potassium carbonate and potassium iodide in DMF. rsc.org A similar approach could be envisioned for the methoxylation of a corresponding precursor to this compound.
The synthesis of various methoxylated salicylaldehyde derivatives has been reported, often involving the reaction of a hydroxylated salicylaldehyde with a suitable alkylating or methylating agent. acs.orgresearchgate.net
In methylation reactions, the choice of base and solvent is crucial. For example, the reaction of 3-chloro-4-hydroxybenzaldehyde with 1-bromooctane to give 3-chloro-4-(octyloxy)benzaldehyde resulted in an 85% yield. rsc.org
The following table summarizes some of the key reactions and reported yields for the synthesis of related compounds, which can provide a basis for optimizing the synthesis of this compound.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-chloro-4-hydroxybenzaldehyde | 1-bromooctane, K2CO3, KI, DMF, 80°C, 24h | 3-chloro-4-(octyloxy)benzaldehyde | 85 | rsc.org |
| 4-hydroxybenzaldehyde | 1-bromododecane, K2CO3, KI, DMF, 80°C, 24h | 4-(dodecyloxy)benzaldehyde | 86 | rsc.org |
| Resorcinol | CH3COOH, ZnCl2, 150°C, 3h | 2,4-dihydroxyacetophenone | 80 | jmchemsci.com |
| [2-¹³C]-cyclohexane-1,3-dione | I2, MeOH, reflux | 1,3-dimethoxy-[2-¹³C]-benzene | 67 | whiterose.ac.uk |
| Phenols | DMF/SOCl2, solvent-free, microwave (30s-1min) | Formyl derivatives | Good yields | ajrconline.org |
Advanced Synthetic Modifications of this compound
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. These modifications are pivotal in tailoring the properties of the resulting compounds for various applications in materials science and medicinal chemistry. Key advanced synthetic modifications include condensation reactions to form Schiff bases, derivatization into hydrazone and thiosemicarbazone ligands, and cyclization reactions to generate heterocyclic structures such as chromanes.
The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and widely utilized transformation in organic synthesis. This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, often facilitated by an acid or base catalyst, to yield the final Schiff base.
The synthesis of Schiff bases derived from salicylaldehydes is a common practice. Typically, the reaction is carried out by refluxing equimolar amounts of the salicylaldehyde derivative and a primary amine in a suitable solvent, such as ethanol. nih.gov The addition of a few drops of a catalyst like glacial acetic acid can accelerate the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.
Table 1: Examples of Schiff Base Synthesis Conditions
| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Conditions |
| 3,5-Dichloro-salicylaldehyde | 4-Amino benzoic acid | Ethanol | Acetic acid (catalytic) | Reflux, 5 hours |
| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Ethanol | Lemon juice (natural acid) | Stirring at room temperature |
| 4-Methoxysalicylaldehyde | 4-(p-fluorophenyl)-5-methyl-2-aminothiazole | Water/Ethanol | Triethylamine (catalytic) | Trituration |
| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Ethanol | Glacial acetic acid (catalytic) | Reflux, 3 hours |
This table presents generalized conditions from literature for analogous compounds and is representative of the methodology applicable to this compound.
Hydrazones and thiosemicarbazones are important classes of compounds, particularly recognized for their ability to act as versatile ligands in coordination chemistry. Their synthesis from this compound follows a condensation pathway similar to Schiff base formation.
Hydrazone Formation: Hydrazones are synthesized by reacting the aldehyde with a hydrazide (R-C(=O)NHNH₂). The reaction is typically performed by refluxing the aldehyde and the hydrazide in a solvent like ethanol, often with an acidic catalyst. For instance, a series of aroyl hydrazones were efficiently prepared by reacting various aromatic hydrazides with 4-hydroxy-3-methoxy-benzaldehyde. nih.gov This method is directly applicable to this compound.
Thiosemicarbazone Formation: Thiosemicarbazones are formed through the condensation of an aldehyde with a thiosemicarbazide (B42300) (H₂NNHCSNHR). The reaction involves dissolving the aldehyde and the thiosemicarbazide in a solvent such as methanol, followed by refluxing, often with a catalytic amount of acetic acid. nih.gov These ligands are of significant interest due to their tridentate (ONS) or bidentate (NS) coordination capabilities with metal ions.
Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives
| Derivative Type | Aldehyde Reactant | Reagent | Solvent | Conditions |
| Hydrazone | 4-Hydroxy-3-methoxy-benzaldehyde | Aromatic hydrazides | Ethanol | Reflux |
| Hydrazone | Appropriate benzaldehydes | 4-methoxyisophthalohydrazide | Glacial acetic acid | Reflux, 3 hours |
| Thiosemicarbazone | 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | N-(4-methoxybenzyl) thiosemicarbazide | Methanol | Reflux, 24 hours (with acetic acid) |
| Thiosemicarbazone | 2-hydroxy-3-methoxybenzaldehyde | Thiosemicarbazide | Methanol/DMF/ Chloroform | Slow interdiffusion |
This table provides examples of synthetic conditions for related aldehyde derivatives, illustrating the general procedures for forming hydrazones and thiosemicarbazones.
The structure of this compound, featuring a hydroxyl group ortho to the aldehyde, provides an excellent template for the synthesis of various oxygen-containing heterocyclic systems.
Chromane (B1220400) Derivatives: Chromanes are a significant class of heterocyclic compounds, and several synthetic routes starting from salicylaldehydes have been developed. A versatile method involves the reaction of a salicylaldehyde with an enolate or its equivalent. nih.govresearchgate.net For example, the reaction of salicylaldehyde with enolates derived from ketones like acetophenone (B1666503) can lead to flavans (a type of chromane) via a Knoevenagel condensation to form a chalcone (B49325) intermediate, followed by cyclization. nih.gov Another powerful approach is the tandem oxo-Michael addition of salicylaldehyde to α,β-unsaturated compounds, followed by an intramolecular cyclization to afford the chromane skeleton. nih.govrsc.org
Benzofuran Derivatives: Benzofurans can also be synthesized from salicylaldehyde precursors. One method involves a base-mediated cyclocondensation of 2-hydroxybenzaldehydes with reagents like 3-bromo-1-(arylsulfonyl)propenes or 4-bromocrotonates. rsc.orgorganic-chemistry.org Another innovative approach uses calcium carbide as an acetylene (B1199291) source to react with salicylaldehyde p-tosylhydrazones in the presence of a copper catalyst to yield 2-methylbenzofurans. wikipedia.org
Other Heterocycles via Knoevenagel Condensation: The Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene (B1212753) group, is a key strategy for forming carbon-carbon bonds. When applied to salicylaldehydes, this reaction can be the entry point to various heterocycles. For example, the reaction of salicylaldehyde with substrates like ethyl acetoacetate (B1235776) or malononitrile, often catalyzed by a weak base like piperidine, can lead to coumarin (B35378) or chromene derivatives, respectively. nih.gov The initial condensation product can undergo a subsequent intramolecular cyclization to form the heterocyclic ring. nih.gov
Table 3: Synthesis of Heterocyclic Derivatives from Salicylaldehydes
| Heterocycle Type | Salicylaldehyde Reactant | Reagent | Catalyst/Base | General Pathway |
| Chromane | Salicylaldehyde | Dimedone | KF/Al₂O₃ | Knoevenagel condensation, Michael addition, intramolecular cyclization |
| Chromane | Salicylaldehyde | α,β-Unsaturated Compounds | Base | Oxo-Michael addition, intramolecular Knoevenagel condensation |
| Benzofuran | Salicylaldehyde | 3-Bromo-1-(arylsulfonyl)propene | Base | Base-mediated cyclocondensation |
| 2-Methylbenzofuran | Salicylaldehyde p-tosylhydrazone | Calcium Carbide | CuCl / tBuOK | Reaction with in-situ generated acetylene, cyclization |
| Coumarin | Salicylaldehyde | Triethyl phosphonoacetate | Piperidine | Knoevenagel condensation followed by heterocyclization |
This table outlines general synthetic strategies for forming heterocyclic compounds from salicylaldehyde derivatives, which are applicable to this compound.
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the advanced spectroscopic and computational investigations of This compound that strictly adheres to the requested outline.
The specified compound, this compound (which structurally corresponds to 3-chloro-2-hydroxy-4-methoxybenzaldehyde), does not have sufficient published research data available in the public domain to thoroughly populate the required sections on FT-IR, FT-Raman, Normal Mode Analysis, UV-Vis Spectroscopy, and Photoisomerization.
Detailed spectroscopic and photophysical studies matching the requested outline are available for a related but structurally distinct compound, 3-chloro-4-methoxybenzaldehyde (B1194993) . However, this molecule lacks the critical 2-hydroxy group that defines a salicylaldehyde derivative. The presence of this hydroxyl group would significantly alter the compound's vibrational and electronic properties (e.g., through O-H stretching vibrations and intramolecular hydrogen bonding), making the data for 3-chloro-4-methoxybenzaldehyde scientifically inaccurate for the requested subject.
Due to the strict instructions to focus solely on this compound and to ensure all content is scientifically accurate, generating the article as requested is not feasible with the currently accessible data.
Advanced Spectroscopic and Computational Investigations of 3 Chloro 4 Methoxysalicylaldehyde
Electronic Spectroscopy and Photophysical Properties
UV-Induced Transformations and Decarbonylation Processes
Studies on 3-Chloro-4-methoxybenzaldehyde (B1194993) (3CMBA), a closely related compound, have revealed that it undergoes significant transformations when exposed to ultraviolet (UV) light, particularly when isolated in cryogenic inert gas matrices. aip.orgnih.gov The photochemical processes are highly dependent on the wavelength of the irradiation.
Research has shown that the compound exists as two primary conformers, cis and trans, which differ in the orientation of the aldehyde group relative to the chlorine substituent on the aromatic ring. aip.orgnih.govresearchgate.net Irradiation with UV light within a specific range (299–302 nm) selectively induces the conversion of the higher-energy cis conformer into the more stable trans conformer. aip.orgnih.gov Conversely, using a slightly different wavelength range (296–298 nm) can induce the reverse process, transforming the trans conformer back to the cis form. aip.orgnih.gov
When exposed to higher-energy UV radiation (e.g., 250 nm), both conformers undergo decarbonylation, a process where the aldehyde group (-CHO) is eliminated from the molecule. aip.orgnih.gov A notable aspect of these UV-induced transformations is their selectivity; the conformational changes can be triggered with minimal simultaneous decarbonylation, allowing for controlled isomerization. aip.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Chloro-4-methoxysalicylaldehyde (B2965673), ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provide a complete picture of its atomic connectivity.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The aldehydic proton is typically the most deshielded, appearing as a singlet far downfield. The aromatic protons exhibit characteristic splitting patterns (doublets and doublets of doublets) due to coupling with their neighbors. The methoxy (B1213986) group protons appear as a sharp singlet in the upfield region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CHO | 9.8 - 10.0 | Singlet (s) |
| Ar-H (adjacent to -CHO) | 7.7 - 7.9 | Doublet (d) |
| Ar-H (adjacent to -Cl) | 7.6 - 7.8 | Doublet of Doublets (dd) |
| Ar-H (adjacent to -OCH₃) | 7.0 - 7.2 | Doublet (d) |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group appears at the lowest field (highest ppm value). The aromatic carbons show a range of signals, with those bonded to electronegative atoms (chlorine, oxygen) being shifted further downfield. The methoxy carbon gives a characteristic signal in the upfield region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 189 - 192 |
| C-O (Aromatic) | 160 - 165 |
| C-Cl (Aromatic) | 125 - 130 |
| C-CHO (Aromatic) | 130 - 135 |
| Aromatic CH | 112 - 132 |
| -OCH₃ | 55 - 58 |
Two-dimensional (2D) NMR techniques are employed to resolve complex structural questions by showing correlations between nuclei.
COSY (Correlation Spectroscopy): A homonuclear COSY experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, this technique would show cross-peaks between adjacent aromatic protons, confirming their positions relative to one another on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the signal of each aromatic proton to the signal of its corresponding aromatic carbon, and the methoxy proton signal to the methoxy carbon signal. This allows for unambiguous assignment of both the ¹H and ¹³C spectra.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular weight: 170.59 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 170. nih.govsigmaaldrich.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would also be observed at m/z 172 with about one-third the intensity of the M⁺ peak.
Common fragmentation pathways for this molecule under electron ionization would include:
Loss of the aldehyde group: A peak corresponding to the loss of a CHO radical (29 mass units), resulting in a fragment at m/z 141.
Loss of a chlorine atom: A fragment resulting from the cleavage of the C-Cl bond (loss of 35 mass units), appearing at m/z 135.
Loss of a methyl radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (CH₃, 15 mass units), resulting in a fragment at m/z 155.
Quantum Chemical Calculations and Theoretical Modeling
Theoretical modeling, particularly using quantum chemical calculations like Density Functional Theory (DFT), provides fundamental insights that complement experimental data. aip.orgnih.gov For 3-Chloro-4-methoxybenzaldehyde, these calculations have been used to determine the relative energies and stabilities of its different conformers (cis and trans). aip.orgnih.govresearchgate.net
These computational models are essential for interpreting vibrational spectra (like infrared) and understanding the electronic transitions that occur during UV irradiation. aip.org Theoretical calculations can predict molecular properties such as dipole moments and help explain the mechanisms behind photochemical reactions, including the observed wavelength-dependent isomerization and decarbonylation processes. aip.org Studies on similar substituted benzaldehydes have also utilized DFT to analyze molecular geometry, vibrational frequencies, and electronic properties, demonstrating the power of these methods in modern chemical research. researchgate.netresearchgate.net
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a fundamental computational method used in chemistry and physics to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgscispace.com Its popularity stems from a favorable balance between computational cost and accuracy. arxiv.orgnih.gov DFT has been utilized to determine the optimized molecular geometry of 3-chloro-4-methoxybenzaldehyde. researchgate.netxisdxjxsu.asia By calculating the ground state electronic structure, DFT methods can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional shape. xisdxjxsu.asia These theoretical calculations of the molecule's geometric parameters have been shown to align well with experimental data. xisdxjxsu.asia
Ab Initio (RHF) and Hybrid Density Functional Methods (B3LYP, B3PW91)
To investigate the electronic structure of 3-chloro-4-methoxybenzaldehyde, several computational methods have been applied. These include ab initio Restricted Hartree-Fock (RHF) and hybrid density functional methods. researchgate.net The RHF method is a foundational ab initio approach, while hybrid DFT methods like B3LYP and B3PW91 incorporate a portion of the exact exchange from Hartree-Fock theory, often leading to improved accuracy. nih.govresearchgate.net The B3LYP functional, in particular, is one of the most popular and successful functionals for studying drug-like molecules because it effectively balances accuracy and efficiency, reproducing geometries, vibrational frequencies, and reaction energies with good precision. nih.gov Electronic structure calculations for 3-chloro-4-methoxybenzaldehyde have been performed using RHF, B3LYP, and B3PW91 methods to compute molecular electronic energies and equilibrium geometries. researchgate.net
| Method Type | Specific Method | Primary Use |
|---|---|---|
| Ab Initio | RHF (Restricted Hartree-Fock) | Electronic structure calculations researchgate.net |
| Hybrid DFT | B3LYP | Electronic structure and geometry optimization nih.govresearchgate.net |
| Hybrid DFT | B3PW91 | Electronic structure calculations researchgate.net |
Basis Set Selection (e.g., 6-31G, 6-311G, 6-311++G(d,p))**
The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. For 3-chloro-4-methoxybenzaldehyde, calculations have been performed with Pople-style basis sets, including 6-31G* and 6-311G. researchgate.net These are known as split-valence basis sets, where core orbitals are described by a single basis function and valence orbitals are described by multiple basis functions, allowing for more flexibility. pku.edu.cn The notation indicates the number of Gaussian functions used. For example, in 6-31G, the core orbitals are represented by a contraction of 6 primitive Gaussians, while the valence shell is split into two functions, represented by 3 and 1 primitive Gaussians, respectively. pku.edu.cn
The asterisks (*) and additional signs (++) denote the inclusion of specific types of functions:
Polarization functions ( or (d,p))*: These allow for the distortion of atomic orbitals within the molecular environment. pku.edu.cn
Diffuse functions (+) : These are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs.
Studies have found that scaled results from the B3LYP functional combined with the larger 6-311++G(d,p) basis set show the best agreement with experimental values for this molecule. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com
HOMO : The highest energy orbital containing electrons. It is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity or basicity. ossila.comyoutube.com
LUMO : The lowest energy orbital devoid of electrons. It relates to the molecule's ability to accept electrons, indicating its electrophilicity. ossila.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. wuxibiology.com FMO analysis has been performed for 3-chloro-4-methoxybenzaldehyde, and the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net
| Orbital | Description | Chemical Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (Nucleophilicity) ossila.comyoutube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (Electrophilicity) ossila.comyoutube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability wuxibiology.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. chemrxiv.orgresearchgate.net An MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. wolfram.com This map reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org
Typically, the color-coding is as follows:
Red : Indicates regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack. researchgate.netwolfram.com
Blue : Indicates regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack. researchgate.netwolfram.com
Green : Represents areas of intermediate or near-zero potential. wolfram.com
MEP analysis has been applied to 3-chloro-4-methoxybenzaldehyde to understand its reactive sites and intermolecular interaction patterns. researchgate.net
Thermodynamic Property Calculations
Theoretical calculations can also predict the thermodynamic properties of a molecule. Using methods like DFT, it is possible to compute key thermodynamic parameters based on the vibrational frequencies calculated from the optimized geometry. dergipark.org.tr For 3-chloro-4-methoxybenzaldehyde, thermodynamic properties have been calculated as part of its computational investigation. researchgate.net These calculations typically include parameters such as thermal energy (E), heat capacity (Cv), and entropy (S). dergipark.org.tr
Conformational Analysis and Energy Differences (cis/trans isomers)
Due to the rotation around single bonds, molecules like 3-chloro-4-methoxybenzaldehyde can exist in different conformations. Computational studies have investigated the relative orientation of the aldehydic group with respect to the methoxy group. researchgate.net This analysis revealed the existence of two planar forms, designated as O-cis and O-trans. researchgate.net
Calculations performed at the B3LYP/6-31G* level of theory determined that the O-trans form is the more stable conformer. The energy difference between the O-cis and O-trans forms was calculated to be 0.057 kcal/mol (21 cm⁻¹). researchgate.net This small energy difference is less than the calculated torsional vibrational frequencies of the aldehyde and methoxy groups, suggesting that both conformers may be present under normal conditions. researchgate.net
Biological and Medicinal Chemistry Aspects of 3 Chloro 4 Methoxysalicylaldehyde Derivatives
Antimicrobial and Antifungal Activities
The structural framework of 3-Chloro-4-methoxysalicylaldehyde (B2965673), incorporating a halogen, a methoxy (B1213986) group, and a reactive aldehyde function, makes it a valuable precursor for synthesizing compounds with potential antimicrobial and antifungal efficacy. Schiff bases, formed by the condensation of the aldehyde with various primary amines, are the most studied class of derivatives. The imine group (–C=N–) is often crucial for their biological activity.
Antibacterial Efficacy
While direct studies on Schiff bases derived specifically from this compound are limited in widely available literature, extensive research on analogous compounds, such as those from 5-chloro-salicylaldehyde, provides significant insight into their potential antibacterial action. These related compounds have been tested against a variety of both Gram-positive and Gram-negative bacteria. nih.gov
For instance, a series of Schiff bases synthesized from 5-chloro-salicylaldehyde and various primary amines demonstrated a range of antibacterial activities. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains. One of the most potent compounds in this analogous series was (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, which showed significant efficacy, particularly against E. coli, P. fluorescence, and S. aureus. nih.gov The presence of electron-withdrawing groups on the amine moiety, such as a fluoro-substituent, appears to enhance the antibacterial effect. nih.gov
The general observation is that the bioactivity of these Schiff bases is significantly influenced by the nature of the substituent on the amine part of the molecule. Furthermore, the chelation of these Schiff base ligands to metal ions can, in some cases, enhance their antibacterial properties. nih.gov
Table 1: Antibacterial Activity of Analogue Schiff Bases Derived from 5-Chloro-salicylaldehyde This table presents data for Schiff bases derived from an isomer, 5-chloro-salicylaldehyde, to illustrate the potential efficacy of this class of compounds. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Bacillus subtilis | Escherichia coli | Pseudomonas fluorescence | Staphylococcus aureus |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 |
| (E)-4-chloro-2-((2,4-dichlorobenzylimino)methyl)phenol | >50 | 12.5 | >50 | 12.5 |
| (E)-4-chloro-2-(p-tolylimino)methyl)phenol | >50 | >50 | >50 | >50 |
| (E)-4-chloro-2-((4-methoxybenzylimino)methyl)phenol | >50 | >50 | >50 | >50 |
| Source: European Journal of Medicinal Chemistry, 2007. nih.gov |
Antifungal Efficacy
Similar to the antibacterial data, the antifungal potential of this compound derivatives is often inferred from related structures. Schiff bases derived from 5-chloro-salicylaldehyde have been evaluated against several fungal strains, including Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.gov
The results indicate that these compounds can possess significant antifungal properties. For example, the same (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol that showed good antibacterial activity also displayed the most promising antifungal results within its series, with a notable MIC against A. niger. nih.gov In another study focusing on different aldehyde derivatives, a Schiff base containing a hydroxyl moiety demonstrated significant activity against Candida, suggesting the importance of this functional group for antifungal action. sci-hub.se The formation of metal complexes is also a strategy employed to enhance the antifungal potency of Schiff bases. nih.gov
Table 2: Antifungal Activity of Analogue Schiff Bases Derived from 5-Chloro-salicylaldehyde This table presents data for Schiff bases derived from an isomer, 5-chloro-salicylaldehyde, to illustrate potential efficacy. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Aspergillus niger | Candida albicans | Trichophyton rubrum |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 47.5 | >50 | >50 |
| (E)-4-chloro-2-((2,4-dichlorobenzylimino)methyl)phenol | >50 | >50 | >50 |
| (E)-4-chloro-2-(p-tolylimino)methyl)phenol | >50 | >50 | >50 |
| (E)-4-chloro-2-((4-methoxybenzylimino)methyl)phenol | >50 | >50 | >50 |
| Source: European Journal of Medicinal Chemistry, 2007. nih.gov |
Antioxidant Activity
Derivatives of salicylaldehydes are known to possess antioxidant properties, largely attributed to the phenolic hydroxyl group which can donate a hydrogen atom to neutralize free radicals. The electronic properties of other substituents on the aromatic ring can modulate this activity.
Free Radical Scavenging Assays (DPPH, ABTS)
The antioxidant potential of Schiff base ligands is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govrsc.orgnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. nih.gov The activity is influenced by factors such as the presence of electron-donating groups, which can stabilize the resulting phenoxyl radical. rsc.orgnih.gov
A Schiff base synthesized from o-vanillin (which has a 2-hydroxy-3-methoxy substitution pattern, similar to the target compound) and nicotinic acid hydrazide was found to have an IC₅₀ value of 729.26 µg/mL in a DPPH assay. nih.gov While this indicates moderate activity, it confirms the antioxidant potential of this structural class. The presence of the methoxy group, an electron-donating substituent, on the phenolic ring of this compound derivatives is expected to contribute favorably to their radical scavenging ability. rsc.orgnih.gov The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method used to evaluate free radical scavenging, operating on a similar principle. ambeed.com
Table 3: DPPH Radical Scavenging Activity of Structurally Related Schiff Bases
| Schiff Base Ligand | IC₅₀ Value | Reference Compound | IC₅₀ Value (Reference) |
| Nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | 729.26 µg/mL | Ascorbic Acid | 730.12 µg/mL |
| (Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid | 6.12 ppm | Ketoprofen | 18.85 ppm |
| Isonicotinic hydrazide and indole-3-carboxaldehyde (B46971) derivative | 36.09 µM | Ascorbic Acid | 19.95 µM |
| Source: RSC Advances, 2024. nih.gov |
Hydrogen Peroxide Reduction
Information regarding the specific capacity of this compound derivatives to reduce hydrogen peroxide is not extensively detailed in the reviewed scientific literature. However, compounds that exhibit general antioxidant and radical scavenging capabilities often have the potential to participate in redox reactions that neutralize reactive oxygen species like H₂O₂. This process can be crucial in mitigating oxidative stress. In some studies, copper complexes of Schiff bases have been shown to mediate the cleavage of DNA in the presence of hydrogen peroxide, indicating an interaction that produces highly reactive hydroxyl radicals, a process related to H₂O₂ reduction. nih.gov
Interaction with Biomolecules
The therapeutic effect of a drug is often dependent on its ability to bind to and interact with biological macromolecules such as proteins and nucleic acids.
Studies on Schiff bases derived from 4-methoxysalicylaldehyde (a close analogue lacking the chloro substituent) have provided valuable information on their interaction with serum albumins, which are the primary carrier proteins in the blood. nih.gov For example, a rimantadine (B1662185) Schiff base of 4-methoxysalicylaldehyde was found to effectively quench the intrinsic fluorescence of bovine serum albumin (BSA). This quenching was determined to be a static process, indicating the formation of a stable ground-state complex between the Schiff base and the protein. The binding was primarily driven by hydrophobic interactions, with the methoxy group on the aromatic ring playing a significant role in the process.
The binding of small molecules to DNA is another critical area of investigation. Molecules can interact with DNA through intercalation between base pairs, binding within the major or minor grooves, or through electrostatic interactions. nih.gov While specific DNA binding studies on derivatives of this compound are not prominent, research on other Schiff base metal complexes demonstrates their capacity for DNA interaction. nih.gov These interactions are often studied using absorption and fluorescence spectroscopy and can indicate the potential for a compound to act as an anticancer agent by interfering with DNA replication or transcription. nih.govnih.gov
DNA Binding Studies (Intercalation, Cleavage)
The interaction of small molecules with DNA is a crucial aspect of drug design, particularly for anticancer agents. Derivatives of this compound, especially their transition metal complexes, are investigated for their ability to bind to and cleave DNA, which can induce apoptosis in cancer cells.
Research Findings:
Schiff base metal complexes are well-regarded for their DNA interaction capabilities. Studies on analogous structures provide insight into the potential mechanisms for derivatives of this compound. Metal complexes of Schiff bases derived from substituted benzaldehydes have demonstrated the ability to cleave DNA. For instance, Co(II) and Cu(II) complexes of a Schiff base synthesized from 4-chlorobenzaldehyde (B46862) were shown to completely cleave pUC18 plasmid DNA. jocpr.com The mechanism of cleavage is often oxidative, involving the generation of reactive oxygen species (ROS) like hydroxyl radicals (HO•) and superoxide (B77818) anions that attack the deoxyribose sugar or the nucleotide bases, leading to strand scission. rsc.org
The mode of binding is a critical determinant of the cleavage efficiency. Spectroscopic and computational studies on metal complexes with Schiff bases derived from o-vanillin (a structural isomer of this compound) have shown that different metal ions can dictate the binding preference, with some complexes acting as major groove binders while others prefer the minor groove. nih.gov The geometry of the complex, the nature of the metal ion, and the substituents on the ligand all play a role in determining the binding affinity and the cleavage mechanism, which can involve either the Fenton or Haber-Weiss reaction in the presence of a reducing agent. rsc.orgnih.gov For example, only the Cu(II) complex in one study caused double-strand DNA nicks, which correlated with its higher cytotoxic activity. nih.gov
Table 1: DNA Interaction Profile of Structurally Related Schiff Base Metal Complexes
| Complex Type | Parent Aldehyde | DNA Interaction | Mechanism |
|---|---|---|---|
| Co(II), Cu(II) Complexes | 4-chlorobenzaldehyde | Complete cleavage of pUC18 DNA jocpr.com | Not specified |
| Cu(II), Zn(II), VO(IV) Complexes | o-vanillin | Groove binding, Cu(II) complex induced double-strand nicks nih.gov | Not specified |
Protein Binding Studies (e.g., Serum Albumins)
The interaction of potential drug candidates with serum albumins, particularly human serum albumin (HSA), is a key pharmacokinetic parameter. This binding affects the distribution, metabolism, and excretion of the drug.
Research Findings:
While specific studies on this compound derivatives are not extensively documented in this context, the general principles of drug-protein interactions are applicable. HSA is known to have specific binding sites, such as Sudlow sites I and II, where various drugs can bind. nih.gov The binding is typically non-covalent, involving hydrophobic, hydrogen bonding, and electrostatic interactions. The presence of fatty acids can induce conformational changes in HSA, creating or modifying drug-binding subsites. nih.gov
Fluorescent molecular probes are often used to study these binding events and determine dissociation constants (KD). nih.gov Given the lipophilic nature conferred by the aromatic ring and the potential for hydrogen bonding from the Schiff base linkage, it is highly probable that derivatives of this compound would exhibit significant binding to serum albumins. This interaction would be crucial for their bioavailability and efficacy in vivo.
Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease.
Research Findings:
Derivatives of salicylaldehydes are being explored as scaffolds for cholinesterase inhibitors. The molecular structure can be adapted to fit into the active site of these enzymes. Preliminary docking studies on related oxazole (B20620) compounds, which can be synthesized from salicylaldehydes, suggested that elongating the molecules and adding a hydrogen-bonding group could enhance their binding to the active sites of both AChE and BChE. nih.gov
Research into new cholinesterase inhibitors has shown that some derivatives can exhibit high selectivity for BChE over AChE, which may be beneficial as BChE levels are also elevated in Alzheimer's disease pathology. nih.gov For example, a series of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl derivatives displayed selective and potent inhibitory activity against rat cortex AChE, with one compound being 190-fold more active than the reference drug physostigmine. nih.gov This highlights the potential to fine-tune the structure of this compound derivatives to achieve potent and selective inhibition of cholinesterases.
Table 2: Cholinesterase Inhibition by Structurally Related Compound Classes
| Compound Class | Enzyme Target(s) | Key Findings |
|---|---|---|
| Oxazole benzylamines | AChE, BChE | Exhibited binding preference and potent inhibition for BChE over AChE. nih.gov |
| Aminoalkoxyheteroaryl derivatives | AChE, BChE | Displayed selective and highly potent inhibition of rat cortex AChE. nih.gov |
Anticancer and Antitumor Activities
The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in medicinal chemistry. Schiff base derivatives of substituted salicylaldehydes and their metal complexes are a promising class of compounds in this area.
Research Findings:
Numerous studies have demonstrated the significant cytotoxic activities of Schiff bases and their metal complexes against various cancer cell lines. nih.gov The anticancer mechanism is often attributed to the azomethine (-HC=N-) group in the Schiff base. nih.gov The introduction of a halogen, such as chlorine, can enhance the cytotoxicity of these compounds. nih.gov
Metal complexes of these ligands often show greater anticancer activity than the free ligands. nih.gov For instance, a Zn(II) complex of a Schiff base derived from 4-methoxysalicylaldehyde showed potent anticancer activity against MDA-MB-231 and A549 cell lines, which was supported by molecular docking studies against the epidermal growth factor receptor (EGFR). researchgate.net Similarly, novel 1,2,3-triazole and chiral Schiff base hybrids have shown significant cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines with low toxicity to healthy cells. nih.gov The activity of these compounds can be mediated through various pathways, including the induction of apoptosis and the generation of reactive oxygen species. nih.gov
Table 3: Anticancer Activity of Related Schiff Base Derivatives
| Derivative Class | Cancer Cell Line(s) | Notable Activity |
|---|---|---|
| Zn(II) Schiff Base Complex | MDA-MB-231 (Breast), A549 (Lung) | Potent anticancer activity with IC50 values of 16.18 and 11.10 µM, respectively. researchgate.net |
| 1,2,3-Triazole Schiff Base Hybrids | PC3 (Prostate), A375 (Skin) | Very good inhibition of cancer cells with low toxicity to healthy MRC-5 cells. nih.gov |
| Schiff Base from 4-Nitro Benzaldehyde | TSCCF (Tongue Squamous Cell Carcinoma) | Promising activity with an IC50 of 446.68 µg/mL and induction of apoptosis. nih.gov |
Other Pharmacological Applications
Beyond anticancer activity, derivatives of this compound have been investigated for a range of other therapeutic applications.
The search for new antiviral agents is of paramount importance. Schiff bases and their metal complexes have shown potential in this domain.
Research Findings:
Metal complexes of Schiff bases are reported to possess antiviral properties. nih.gov Specifically, many compounds derived from Schiff bases have been noted for their anti-HIV activity. mdpi.com Furthermore, related heterocyclic compounds like 1,2,3-triazoles, which can be synthesized from aldehydes, have been evaluated for their antiviral effects. Two 1,4-disubstituted-1,2,3-triazole derivatives demonstrated promising activity against the Chikungunya virus by inhibiting different stages of its replication cycle. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing novel antiviral drugs.
Inflammation is a key pathological process in many diseases, and the development of new anti-inflammatory drugs is an active area of research.
Research Findings:
Schiff bases and their metal complexes are recognized for their anti-inflammatory potential. nih.govnih.gov Studies on Schiff bases of 3-amino-2-methylquinazolin-4(3H)-ones identified several compounds with significant anti-inflammatory activity. nih.gov Another study involving transition metal Schiff base complexes derived from salicylaldehyde (B1680747) and glycine (B1666218) found them to be potent anti-inflammatory agents in a carrageenan-induced paw edema model in mice. researchgate.net The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Photodynamic Therapy Enhancement
Photodynamic therapy (PDT) is a minimally invasive therapeutic strategy that utilizes the combination of a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species, such as singlet oxygen, leading to the destruction of malignant cells. nih.gov The effectiveness of PDT is highly dependent on the properties of the photosensitizer. Porphyrins and their analogues are significant candidates for this role due to their unique physicochemical properties. nih.gov
Derivatives of this compound can serve as precursors in the synthesis of more complex photosensitizers. For instance, heterocyclic moieties like triazoles can be incorporated into larger molecular structures, such as porphyrins, to enhance their photosensitizing capabilities. nih.gov Triazoles are of interest in medicinal chemistry due to their high aromatic stabilization and capacity for hydrogen bonding, which can improve binding to biological targets. nih.gov By using the aldehyde as a reactive handle, complex derivatives can be constructed, aiming to improve the photophysical and chemical features required for an effective photosensitizer, such as strong absorption in the therapeutic window and efficient generation of singlet oxygen.
Anthelmintic Activity (e.g., Rafoxanide derivatives)
Halogenated salicylanilides are a well-established class of anthelmintic agents used in veterinary medicine to control parasitic infestations. youtube.com Prominent members of this class include Rafoxanide, Niclosamide, and Closantel. nih.gov Rafoxanide, chemically known as N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, is particularly effective against liver flukes like Fasciola spp. in cattle and sheep. youtube.comceon.rs
The core structure of these drugs is the salicylanilide (B1680751) scaffold, which is formed by the amide coupling of a salicylic (B10762653) acid derivative and an aniline (B41778) derivative. frontiersin.org this compound is a suitable starting material for the synthesis of Rafoxanide analogues. The aldehyde group can be oxidized to a carboxylic acid to form the corresponding 3-chloro-4-methoxysalicylic acid. This intermediate can then be reacted with an appropriate aniline moiety to produce novel salicylanilide derivatives. The presence and position of halogen and other substituents on both the salicylic acid and aniline rings are critical for the anthelmintic activity of the resulting compound.
Computational Studies in Medicinal Chemistry
Computational, or in silico, methods are integral to modern drug discovery, allowing for the prediction of a compound's biological activity and pharmacokinetic profile before its synthesis, thereby saving time and resources.
Molecular Docking Simulations (DNA-gyrase, Lipoxygenase)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into its binding affinity and mechanism of action. nih.gov
DNA-gyrase: This enzyme is a validated target for developing novel antibacterial drugs. nih.gov Molecular docking studies have been performed on derivatives structurally related to this compound. For example, a series of 4-substituted benzylidene-2-(4-hydroxy-3-methoxystyryl)oxazol-5(4H)-ones were docked against DNA gyrase. frontiersin.org The results indicated that compounds featuring the 3-methoxy and 4-hydroxy substituted ring achieved favorable binding interactions, with Gibbs free energy values ranging from -8.08 to -8.98 kcal/mol. frontiersin.org These studies often reveal critical hydrogen bonding interactions with key amino acid residues in the enzyme's active site, such as Asp-73 and Arg-136, which are crucial for inhibitory activity. frontiersin.org
Lipoxygenase (LOX): Human lipoxygenases are involved in inflammatory diseases and cancer, making them attractive therapeutic targets. ceon.rs A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which contain a similar substitution pattern, identified potent and selective inhibitors of 12-lipoxygenase (12-LOX). ceon.rs These optimized compounds displayed potency in the nanomolar range and high selectivity over other related enzymes, demonstrating the utility of this scaffold in designing specific enzyme inhibitors. ceon.rs
Predictive Tools for Drug-likeness and ADMET Properties
Predicting a molecule's drug-likeness and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These predictions help identify candidates with a higher probability of success in clinical trials. Drug-likeness is an evaluation of how "drug-like" a molecule is, based on a balance of molecular and structural features. nih.gov
Computational tools and web servers like SwissADME, Osiris, and Molinspiration are used to calculate key physicochemical properties and predict ADMET profiles. youtube.com These predictions assess various parameters, as detailed in the table below.
| Property Category | Predicted Parameter | Significance |
| Physicochemical | Molecular Weight (MW) | Influences absorption and distribution. |
| Lipophilicity (LogP) | Affects solubility, permeability, and binding. youtube.com | |
| Hydrogen Bond Donors/Acceptors | Influences binding and solubility. | |
| Pharmacokinetic (ADME) | Gastrointestinal (GI) Absorption | Predicts oral bioavailability. youtube.com |
| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS effects. | |
| CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions. ceon.rs | |
| Pharmacodynamic | Bioactivity Score | Estimates potential interaction with common drug targets like GPCRs, ion channels, and kinases. youtube.com |
| Drug-Likeness | Lipinski's Rule of Five Violations | A common filter to identify compounds with poor absorption or permeation. |
These in silico assessments provide a comprehensive profile that guides the selection and optimization of lead compounds. nih.govyoutube.com
Toxicity Predictions (Cytotoxicity, Acute Rat Toxicity, Carcinogenicity)
In silico toxicology aims to predict the potential adverse effects of chemical compounds, reducing the need for extensive and costly animal testing. nih.govmdpi.com Various computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to forecast different toxicity endpoints. nih.govnih.gov
Software tools like TOPKAT and AdmetSAR can predict a range of toxicities based on a molecule's structure. ceon.rs Key predicted endpoints include:
Cytotoxicity: The potential of a compound to be toxic to cells. Studies on the parent compound, benzaldehyde, have shown it can induce cytotoxicity and DNA damage in human lymphocytes. nih.gov
Acute Rat Toxicity (LD50): Predicts the median lethal dose of a substance when administered orally, providing an estimate of acute toxicity. frontiersin.org
Carcinogenicity: Assesses the potential of a substance to cause cancer.
Mutagenicity: Evaluates the likelihood of a compound inducing genetic mutations.
Skin and Eye Irritation: The parent compound, 3-chloro-4-methoxybenzaldehyde (B1194993), is classified under the Globally Harmonized System (GHS) as causing skin and serious eye irritation. nih.gov
These predictive models are crucial for identifying potential safety liabilities early in the drug development process. frontiersin.orgmdpi.com
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. This understanding is fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for 3-Chloro-4-methoxysalicylaldehyde (B2965673)
Direct C-H Functionalization: Investigating catalytic methods for the direct and regioselective chlorination and methoxylation of salicylaldehyde (B1680747) or its precursors. This approach would be more atom-economical and could significantly streamline the synthesis.
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scale-up of the synthesis.
Green Chemistry Approaches: The use of greener solvents, such as water or bio-based solvents, and catalysts is a growing trend. Research into synthesizing this compound using methods like microwave-assisted synthesis in aqueous media could lead to more sustainable processes. recentscientific.com A patent for the preparation of 4-methoxysalicylaldehyde from resorcinol (B1680541) highlights a three-step process involving double methylation, formylation, and hydrolysis, achieving a total yield of over 79%, suggesting potential for industrial production of related compounds. google.com
A comparative look at synthetic methods for related halogenated and methoxylated benzaldehydes can provide insights into potential strategies for this compound.
| Starting Material | Reagents and Conditions | Product | Reference |
| Resorcinol | 1. NaOH, CH₃OH, (CH₃)₂SO₄; 2. DMF, POCl₃; 3. AlCl₃, CH₂Cl₂ | 4-methoxysalicylaldehyde | google.com |
| 3-chlorobenzaldehyde | methoxyacetone | 3-Chloro-4-methoxybenzaldehyde (B1194993) | researchgate.net |
This table is illustrative and based on the synthesis of related compounds.
Exploration of New Metal Complexes and their Multifunctional Applications
Schiff bases derived from salicylaldehydes are excellent ligands for a wide range of metal ions, forming stable complexes with diverse geometries and interesting properties. The electronic character of this compound, influenced by its chloro and methoxy (B1213986) substituents, makes its Schiff base derivatives particularly promising for coordination chemistry. Future research should explore the synthesis and characterization of new metal complexes with ligands derived from this aldehyde.
The investigation of iron(III) complexes with Schiff bases from substituted salicylaldehydes has shown that the position of a methoxy group can significantly influence the redox potential and anticancer activity of the resulting complex. acs.org For instance, methoxylated iron(III) complexes have demonstrated higher efficacy against breast cancer and leukemia cells compared to their hydroxylated counterparts. acs.org
Potential areas of exploration include:
Catalysis: Metal complexes of substituted salicylaldehydes have shown catalytic activity in various organic transformations. rsc.org Complexes of this compound could be investigated as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The development of metal complexes for catalysis within biological systems is an emerging field with potential therapeutic applications. nih.gov
Antimicrobial and Antifungal Agents: Metal complexes of halogenated salicylaldehyde Schiff bases have shown significant antimicrobial properties. taylorandfrancis.com The synergistic effect of the chloro group and the coordinated metal ion in complexes of this compound could lead to potent new antimicrobial agents. Studies have shown that metal complexes of salicylaldehyde-based Schiff bases can exhibit greater antibacterial activity than the uncomplexed ligands. recentscientific.com
Anticancer Agents: The antiproliferative activity of ruthenium(II) complexes with halogenated salicylaldehydes has been demonstrated, with dihalogenated ligands leading to enhanced cytotoxicity. rsc.org Iron complexes with methoxy-substituted salicylidene moieties have also shown promising anticancer activity. acs.org Therefore, metal complexes of this compound are strong candidates for the development of novel anticancer therapeutics.
| Metal Ion | Ligand Type | Potential Application | Related Findings |
| Iron(III) | Schiff base | Anticancer | Methoxylated complexes show high cytotoxicity against cancer cells. acs.org |
| Ruthenium(II) | Polypyridyl with salicylaldehyde | Anticancer | Dihalogenated ligands enhance cytotoxicity. rsc.org |
| Copper(II), Nickel(II), Cobalt(II) | Schiff base | Antimicrobial | Metal complexes of halogen-substituted Schiff bases show remarkable antimicrobial properties. taylorandfrancis.com |
| Magnesium(II) | Schiff base | Antibacterial | Mg complexes of salicylaldehyde Schiff bases can be more effective than Ni complexes. recentscientific.com |
This table outlines potential metal complexes and their applications based on research on analogous compounds.
In-depth Mechanistic Studies of Biological Activities
While the biological activities of various salicylaldehyde derivatives have been reported, detailed mechanistic studies are often lacking. For this compound and its derivatives, future research should focus on elucidating the precise molecular mechanisms underlying their biological effects.
For instance, salicylaldehyde benzoylhydrazones have been shown to possess anticancer activity. nih.gov The introduction of a methoxy group into the salicylaldehyde structure can lead to potent antiproliferative effects. nih.gov Specifically, 3-methoxysalicylaldehyde-derived hydrazones have demonstrated strong cytotoxic effects against leukemic cell lines. nih.gov
Key areas for investigation include:
Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors, DNA) with which the compounds interact. Techniques like affinity chromatography, proteomics, and in silico target prediction can be employed.
Signal Transduction Pathways: Investigating how these compounds modulate key signaling pathways involved in disease progression, such as those related to cell proliferation, apoptosis, and inflammation.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and correlating these changes with their biological activity to understand the roles of the chloro and methoxy groups. The antimicrobial activity of substituted salicylaldehydes has been linked to the broadening of the NMR signal of the hydroxyl proton, suggesting a role for proton exchange processes. nih.gov
Design of Targeted Therapies and Advanced Materials
The unique properties of this compound make it a promising scaffold for the design of both targeted therapies and advanced functional materials.
Targeted Therapies: The development of targeted therapies, which selectively act on cancer cells while sparing normal cells, is a major goal in oncology. Salicylaldehyde hydrazones have been investigated for their anticancer effects, with some derivatives showing high selectivity for cancer cell lines. nih.govnih.gov By conjugating derivatives of this compound to targeting moieties (e.g., antibodies, peptides), it may be possible to deliver cytotoxic agents specifically to tumor sites, thereby increasing efficacy and reducing side effects.
Advanced Materials: Salicylaldehyde derivatives are versatile building blocks for various materials. rsc.org Their ability to form stable complexes with metal ions can be exploited to create:
Sensors: Metal complexes that exhibit changes in their optical or electrochemical properties upon binding to specific analytes could be developed as chemical sensors.
Luminescent Materials: The inherent fluorescence of some Schiff bases and their metal complexes could be harnessed for applications in organic light-emitting diodes (OLEDs) and bio-imaging. acs.org
Corrosion Inhibitors: Compounds containing nitrogen, oxygen, and sulfur atoms, such as Schiff bases, can act as effective corrosion inhibitors for metals. uobaghdad.edu.iq
Integration of Experimental and Advanced Computational Approaches
To accelerate the discovery and development of new applications for this compound, a close integration of experimental and computational methods is crucial.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of this compound and its metal complexes. nih.govresearchgate.netresearchgate.net This can help in understanding their stability and reactivity.
Molecular Docking: This technique can predict the binding modes and affinities of these compounds with biological targets, guiding the design of more potent and selective therapeutic agents. nih.govresearchgate.netconsensus.app Molecular docking studies on halogen-substituted inhibitors have provided insights into their binding with protein active sites. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological systems over time, helping to assess the stability of ligand-protein complexes. nih.govnih.gov
Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work, including:
Spectroscopic and Crystallographic Analysis: Techniques like NMR, IR, UV-Vis spectroscopy, and X-ray crystallography are essential for confirming the structures of newly synthesized compounds and their metal complexes. rsc.org
In Vitro and In Vivo Assays: Biological activities predicted by computational models must be tested through a battery of in vitro and, eventually, in vivo experiments to confirm their therapeutic potential.
By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, the exploration of this compound can be pursued more efficiently, paving the way for the discovery of novel and valuable applications.
Q & A
Basic Questions
Q. What are the recommended spectroscopic methods for characterizing 3-Chloro-4-methoxysalicylaldehyde, and how can conflicting NMR data be resolved?
- Methodological Answer :
- Techniques : Use H NMR (to analyze aromatic protons and aldehyde signals), C NMR (to confirm carbonyl and methoxy groups), IR spectroscopy (to identify aldehyde C=O stretching ~1700 cm and hydroxyl O-H stretching ~3200 cm), and mass spectrometry (to verify molecular weight, expected m/z 186.592).
- Conflict Resolution : Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) and cross-reference with structurally similar compounds like 3-methoxybenzaldehyde derivatives . For ambiguous signals, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks.
Q. What are the common synthetic routes for this compound, and what are the critical parameters affecting yield?
- Methodological Answer :
- Synthetic Pathways :
Chlorination of 4-Methoxysalicylaldehyde : Use SOCl or Cl gas under controlled conditions to introduce the chloro group at the 3-position.
Methoxy-directed Friedel-Crafts alkylation : Employ AlCl as a catalyst to position substituents regioselectively.
- Critical Parameters :
- Temperature control (<50°C to prevent over-chlorination).
- Solvent choice (anhydrous dichloromethane or THF to avoid hydrolysis).
- Stoichiometry of chlorinating agents (excess Cl may lead to di-substitution) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) in a dry environment (humidity <30%) to prevent aldehyde oxidation or hydrolysis.
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Avoid contact with strong bases or oxidizers to preserve aldehyde functionality .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity in the synthesis of derivatives using this compound as a precursor?
- Methodological Answer :
- Strategy : Leverage the ortho-directing effect of the methoxy group and the meta-directing effect of the chloro substituent to predict reactivity. For example:
- Nucleophilic aromatic substitution : Introduce amines or thiols at the 5-position (para to methoxy, meta to chloro).
- Transition metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the 6-position.
- Optimization : Screen solvents (DMF, toluene) and catalysts (Pd(PPh), CuI) to enhance selectivity. Monitor by TLC or HPLC .
Q. What strategies are effective in resolving contradictions between theoretical and experimental physicochemical properties of this compound?
- Methodological Answer :
- Approach :
Computational Validation : Perform DFT calculations (e.g., Gaussian software) to predict dipole moments, solubility, or logP values. Compare with experimental data (e.g., HPLC for solubility).
Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidation to carboxylic acid derivatives) that may skew experimental results.
- Case Study : If experimental logP (1.87) diverges from predictions, re-evaluate solvent systems or use potentiometric titration for precise measurement .
Q. How does the electronic nature of substituents on the aromatic ring influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Electronic Effects :
- Methoxy group (+M effect): Activates the ring, increasing electron density at the 5- and 3-positions.
- Chloro group (-I effect): Deactivates the ring, directing nucleophiles to the 6-position.
- Experimental Design :
- Conduct kinetic studies with varying nucleophiles (e.g., hydrazines, hydroxylamines) in polar aprotic solvents (e.g., DMSO).
- Monitor regioselectivity via H NMR or X-ray crystallography of products (e.g., hydrazones) .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s melting point.
- Resolution Steps :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify sample purity. Impurities (>5%) can depress melting points.
- Polymorphism Screening : Perform X-ray diffraction to identify crystalline forms.
- Literature Cross-Check : Compare with structurally analogous compounds (e.g., 3-chloro-4-ethoxybenzaldehyde) to contextualize discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
